Org 27569

Catalog No.
S538214
CAS No.
868273-06-7
M.F
C24H28ClN3O
M. Wt
409.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Org 27569

CAS Number

868273-06-7

Product Name

Org 27569

IUPAC Name

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)

InChI Key

AHFZDNYNXFMRFQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ORG27569; ORG-27569; ORG 27569.

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

The exact mass of the compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide is 409.19209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Org 27569 (CAS: 868273-06-7) is a highly specialized indole-2-carboxamide negative allosteric modulator (NAM) of the cannabinoid type 1 (CB1) receptor, strictly differentiated from classical orthosteric ligands [1]. By binding to an extrahelical cholesterol-interaction site, it produces a distinct pharmacological profile: it enhances the binding affinity of orthosteric agonists while insurmountably blocking their G-protein-mediated signaling [2]. For procurement and assay design, Org 27569 is selected over standard antagonists for its ability to stabilize intermediate receptor conformations, isolate β-arrestin-biased signaling pathways, and prevent agonist-induced receptor internalization, making it an indispensable tool for advanced GPCR screening and structural biology workflows [REFS-1, REFS-2].

Substituting Org 27569 with orthosteric inverse agonists like Rimonabant (SR141716A) or alternative allosteric modulators like PSNCBAM-1 fundamentally alters assay outcomes and structural stabilization [1]. Rimonabant competitively displaces agonists and induces inverse agonism, which disrupts basal endocannabinoid tone and fails to stabilize the agonist-bound receptor state required for specific structural biology workflows. Meanwhile, PSNCBAM-1 exhibits different probe-dependence, lower potency in specific cAMP disinhibition kinetics, and distinct structural interactions [2]. Furthermore, generic substitution fails to replicate Org 27569's specific capacity to independently drive β-arrestin-1-mediated ERK1/2 phosphorylation without G-protein coupling, rendering alternatives unsuitable for biased signaling isolation or precise temporal dynamic studies [REFS-1, REFS-2].

Allosteric Enhancement of Agonist Binding Affinity

In equilibrium binding assays, Org 27569 significantly enhances the binding affinity of the orthosteric agonist [3H]CP 55,940, in direct contrast to the orthosteric inverse agonist Rimonabant [1]. While Rimonabant competitively displaces the agonist, Org 27569 increases the maximum specific binding of [3H]CP 55,940 by stabilizing an intermediate receptor state, demonstrating positive binding cooperativity [1].

Evidence DimensionEffect on [3H]CP 55,940 binding affinity and occupancy
Target Compound DataIncreases agonist binding (positive cooperativity)
Comparator Or BaselineRimonabant / SR141716A (Decreases agonist binding, competitive displacement)
Quantified DifferenceDivergent modulation of orthosteric agonist occupancy (positive allosteric modulation vs negative competitive displacement)
ConditionsMouse brain membranes or hCB1-CHO cells, radioligand binding assay

Enables researchers to lock the CB1 receptor in an agonist-bound state without triggering downstream G-protein activation, a critical requirement for structural biology and complex pharmacological modeling.

Prevention of Agonist-Induced Receptor Internalization

Org 27569 serves as a critical workflow stabilizer in live-cell assays by preventing the rapid receptor internalization typically induced by high-efficacy agonists [1]. When co-administered at 10 μM, Org 27569 completely blocks the internalization of hCB1 receptors stimulated by 1 μM CP 55,940 across a 120-minute timeframe, maintaining a stable surface receptor population [1].

Evidence DimensionCB1 receptor surface expression over time
Target Compound DataMaintains surface expression, blocks internalization at 20-120 min
Comparator Or BaselineCP 55,940 alone (Rapid and significant receptor internalization)
Quantified DifferenceComplete prevention of agonist-induced internalization across a 2-hour window
ConditionshCB1 HEK293 cells, 10 μM Org 27569, 120-minute incubation

Ensures assay reproducibility and stable signal acquisition during prolonged cell-based screening by preventing target depletion from the cell membrane.

Isolation of Biased Signaling Pathways

Org 27569 provides a highly specific mechanism to isolate β-arrestin-mediated signaling from classical G-protein pathways [1]. While it insurmountably antagonizes CP 55,940-stimulated [35S]GTPγS binding (G-protein activation), Org 27569 independently stimulates ERK1/2 phosphorylation via a β-arrestin-1 pathway that is insensitive to pertussis toxin (PTX), a profile not shared by classical orthosteric antagonists[1].

Evidence DimensionG-protein vs β-arrestin pathway activation
Target Compound DataInhibits GTPγS, stimulates PTX-insensitive ERK1/2 phosphorylation
Comparator Or BaselineClassical orthosteric antagonists (Inhibit both G-protein and β-arrestin pathways)
Quantified DifferenceSelective activation of β-arrestin-1 over G-protein coupling
ConditionsHEK293 cells expressing CB1, PTX treatment, ERK1/2 phosphorylation assay

Procurement of this specific modulator is mandatory for isolating and quantifying β-arrestin-biased signaling cascades without G-protein interference.

Solvent Moisture Sensitivity and Stock Solution Stability

The processability and assay reliability of Org 27569 are highly dependent on solvent quality . While it achieves a high solubility of up to 82 mg/mL (approx. 200 mM) in anhydrous DMSO, the introduction of moisture rapidly degrades its solubility limit . Standard aqueous buffers or moisture-contaminated DMSO result in precipitation, fundamentally altering effective dosing concentrations.

Evidence DimensionMaximum solubility limit
Target Compound DataUp to 82 mg/mL (in anhydrous DMSO)
Comparator Or BaselineInsoluble / significant precipitation (in moisture-contaminated DMSO or water)
Quantified Difference>80 mg/mL drop in solubility upon moisture contamination
ConditionsIn vitro stock solution preparation at room temperature

Dictates strict procurement and handling protocols, requiring anhydrous DMSO and moisture-free aliquoting to ensure reproducible high-throughput screening results.

Receptor Conformation Stabilization for Structural Biology

Org 27569 is the right choice when researchers need to stabilize the CB1 receptor in an intermediate, agonist-bound state that lacks G-protein coupling. This specific stabilization facilitates precise X-ray crystallography and cryo-EM workflows that fail when using classical orthosteric antagonists [1].

Biased Signaling Pathway Deconvolution

This compound is essential for cellular screening workflows designed to isolate β-arrestin-1-mediated ERK1/2 phosphorylation from classical G-protein signaling. It allows for the precise deconvolution of pathway-specific responses without orthosteric interference [2].

Prolonged Live-Cell Receptor Trafficking Assays

Org 27569 is the preferred reagent for extended kinetic assays and live-cell imaging where agonist-induced CB1 internalization must be blocked. It maintains stable surface receptor populations, preventing the confounding variable of target depletion over multi-hour observation windows[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

409.1920902 Da

Monoisotopic Mass

409.1920902 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7YW2S3Z2CB

Wikipedia

Org_27569

Dates

Last modified: 08-15-2023
1: Baillie GL, Horswill JG, Anavi-Goffer S, Reggio PH, Bolognini D, Abood ME, McAllister S, Strange PG, Stephens GJ, Pertwee RG, Ross RA. CB(1) receptor allosteric modulators display both agonist and signaling pathway specificity. Mol Pharmacol. 2013 Feb;83(2):322-38. doi: 10.1124/mol.112.080879. Epub 2012 Nov 15. PubMed PMID: 23160940; PubMed Central PMCID: PMC3558808.
2: Fay JF, Farrens DL. A key agonist-induced conformational change in the cannabinoid receptor CB1 is blocked by the allosteric ligand Org 27569. J Biol Chem. 2012 Sep 28;287(40):33873-82. Epub 2012 Jul 30. PubMed PMID: 22846992; PubMed Central PMCID: PMC3460482.
3: Erdozain AM, Diez-Alarcia R, Meana JJ, Callado LF. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain. Biochem Pharmacol. 2012 Jan 15;83(2):260-8. doi: 10.1016/j.bcp.2011.10.018. Epub 2011 Nov 7. PubMed PMID: 22093909.
4: Price MR, Baillie GL, Thomas A, Stevenson LA, Easson M, Goodwin R, McLean A, McIntosh L, Goodwin G, Walker G, Westwood P, Marrs J, Thomson F, Cowley P, Christopoulos A, Pertwee RG, Ross RA. Allosteric modulation of the cannabinoid CB1 receptor. Mol Pharmacol. 2005 Nov;68(5):1484-95. Epub 2005 Aug 19. PubMed PMID: 16113085.

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